molecular formula C17H18N2O B11803578 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one

Cat. No.: B11803578
M. Wt: 266.34 g/mol
InChI Key: XUPSDERKWHXCTR-UHFFFAOYSA-N
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Description

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of indoline derivatives

Preparation Methods

The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indoline and 5-methylpyridine.

    Synthetic Route: The indoline is first functionalized to introduce a reactive group, such as a halide or a nitro group. This is followed by a coupling reaction with 5-methylpyridine under basic conditions to form the desired product.

    Reaction Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere at elevated temperatures.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can be employed to reduce any nitro or carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides to introduce new substituents on the indoline or pyridine rings.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one has been investigated for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one can be compared with other indoline derivatives:

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C17H18N2O/c1-3-16(20)14-10-12(2)17(18-11-14)19-9-8-13-6-4-5-7-15(13)19/h4-7,10-11H,3,8-9H2,1-2H3

InChI Key

XUPSDERKWHXCTR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C(=C1)C)N2CCC3=CC=CC=C32

Origin of Product

United States

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